molecular formula C42H80O6 B053317 Tritridecanoin CAS No. 26536-12-9

Tritridecanoin

Cat. No.: B053317
CAS No.: 26536-12-9
M. Wt: 681.1 g/mol
InChI Key: UDXANBFMQUOKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Tritridecanoin can be synthesized through the esterification of glycerol with tridecanoic acid. The reaction typically involves heating glycerol and tridecanoic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then purified to obtain the final product .

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of glycerol and tridecanoic acid into a reactor, where they are heated and mixed in the presence of a catalyst. The resulting product is then purified through distillation or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Tritridecanoin undergoes various chemical reactions, including hydrolysis, oxidation, and transesterification:

    Hydrolysis: this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield glycerol and tridecanoic acid. This reaction is commonly used in the production of fatty acids and glycerol from triglycerides.

    Oxidation: this compound can undergo oxidation reactions, particularly at the fatty acid chains, to form peroxides and other oxidation products. These reactions are often catalyzed by enzymes or chemical oxidants.

    Transesterification: this compound can participate in transesterification reactions with alcohols to form new esters and glycerol.

Scientific Research Applications

Tritridecanoin has several applications in scientific research, including:

    Chemistry: this compound is used as a standard compound in analytical chemistry for the calibration of instruments such as gas chromatography and mass spectrometry.

    Biology: In biological research, this compound is used to study the metabolism and function of triglycerides in living organisms.

    Medicine: this compound is investigated for its potential therapeutic applications, including its use as a drug delivery vehicle for hydrophobic drugs.

    Industry: this compound is used in the production of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of tritridecanoin involves its hydrolysis by lipases to release glycerol and tridecanoic acid. These products are then metabolized through various biochemical pathways. Glycerol can be converted into glucose via gluconeogenesis or used in the synthesis of triglycerides and phospholipids. Tridecanoic acid can undergo beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate energy .

Comparison with Similar Compounds

Tritridecanoin is similar to other triglycerides, such as glyceryl tristearate and glyceryl trioleate, in its structure and properties. it is unique due to the presence of tridecanoic acid, a medium-chain fatty acid, which imparts distinct physical and chemical properties. Compared to long-chain triglycerides, this compound has a lower melting point and different solubility characteristics .

Similar Compounds

  • Glyceryl tristearate
  • Glyceryl trioleate
  • Glyceryl tripalmitate
  • Glyceryl trilaurate

These compounds share a similar glycerol backbone but differ in the fatty acids esterified to the glycerol molecule .

Properties

IUPAC Name

2,3-di(tridecanoyloxy)propyl tridecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80O6/c1-4-7-10-13-16-19-22-25-28-31-34-40(43)46-37-39(48-42(45)36-33-30-27-24-21-18-15-12-9-6-3)38-47-41(44)35-32-29-26-23-20-17-14-11-8-5-2/h39H,4-38H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXANBFMQUOKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC)OC(=O)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H80O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181107
Record name Tritridecanoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

681.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol tritridecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

26536-12-9
Record name Tritridecanoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26536-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tritridecanoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026536129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tritridecanoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRITRIDECANOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN56Q9YH9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycerol tritridecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

44.5 °C
Record name Glycerol tritridecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tritridecanoin
Reactant of Route 2
Reactant of Route 2
Tritridecanoin
Reactant of Route 3
Reactant of Route 3
Tritridecanoin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tritridecanoin
Reactant of Route 5
Reactant of Route 5
Tritridecanoin
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tritridecanoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.